molecular formula C8H14O B3190368 2-Methyleneheptan-1-al CAS No. 4125-23-9

2-Methyleneheptan-1-al

Cat. No. B3190368
Key on ui cas rn: 4125-23-9
M. Wt: 126.2 g/mol
InChI Key: LDGVIXYITWDQFB-UHFFFAOYSA-N
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Patent
US07678749B2

Procedure details

A 3-liter three-neck flask fitted with an overhead stirrer and condenser was charged with di-N-butyl amine (33 g, 0.25 mol) and acetic acid (31 g, 0.5 mol). Roughly 500 ml of 33% formaldehyde solution in water (178 g formaldehyde, 5.9 mol) was then added and the resulting solution was heated to 50° C. with stirring. After this temperature was reached heptanal (500 g, 4.3 mol) was fed in over about 1.5 h. A slight exotherm was noticed during the feed. Monitoring by GC showed the consumption of heptanal and the production of 2-methylene heptanal, finally reaching roughly 95% conversion after the addition was complete. The reaction mixture was allowed to cool to room temperature, poured into a separatory funnel, and washed once with 5% HCl solution. The organic layer was then washed once with saturated sodium carbonate, then taken directly on to the next step.
[Compound]
Name
di-N-butyl amine
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
178 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)C.O.[CH:6](=[O:13])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>C=O>[CH2:1]=[C:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH:6]=[O:13]

Inputs

Step One
Name
di-N-butyl amine
Quantity
33 g
Type
reactant
Smiles
Name
Quantity
31 g
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
C(CCCCCC)=O
Step Three
Name
Quantity
178 g
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-liter three-neck flask fitted with an overhead stirrer and condenser
CUSTOM
Type
CUSTOM
Details
was fed in over about 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the consumption of heptanal
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
WASH
Type
WASH
Details
washed once with 5% HCl solution
WASH
Type
WASH
Details
The organic layer was then washed once with saturated sodium carbonate

Outcomes

Product
Name
Type
Smiles
C=C(C=O)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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